Methyl 4-(methylsulfonyl)benzimidate hydrochloride
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 4-(methylsulfonyl)benzimidate hydrochloride can be synthesized through the reaction of benzimidic acid methyl ester with hydrochloric acid. The reaction typically involves the use of methanol as a solvent and is carried out under controlled temperature conditions to ensure the formation of the desired product .
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for higher yields and purity, often involving additional purification steps such as recrystallization .
Chemical Reactions Analysis
Types of Reactions
Methyl 4-(methylsulfonyl)benzimidate hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides and sulfones.
Reduction: Reduction reactions can convert it into amines or other reduced forms.
Substitution: It can undergo nucleophilic substitution reactions, where the methoxy group is replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles such as amines for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired outcomes .
Major Products
The major products formed from these reactions include sulfoxides, sulfones, amines, and substituted benzimidates, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Methyl 4-(methylsulfonyl)benzimidate hydrochloride has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of methyl 4-(methylsulfonyl)benzimidate hydrochloride involves its ability to act as an imidating reagent. It modifies lysine residues in peptides and proteins, forming stable acetimidate analogs. This modification can affect the activity and function of the target molecules, making it useful in studying enzyme mechanisms and protein interactions .
Comparison with Similar Compounds
Similar Compounds
Ethyl benzimidate hydrochloride: Similar in structure but with an ethyl group instead of a methyl group.
Methyl acetimidate hydrochloride: Similar in structure but with an acetimidate group instead of a benzimidate group.
Uniqueness
Methyl 4-(methylsulfonyl)benzimidate hydrochloride is unique due to its specific reactivity and ability to modify lysine residues in peptides and proteins. This makes it particularly useful in biochemical studies and drug development .
Properties
Molecular Formula |
C9H12ClNO3S |
---|---|
Molecular Weight |
249.72 g/mol |
IUPAC Name |
methyl 4-methylsulfonylbenzenecarboximidate;hydrochloride |
InChI |
InChI=1S/C9H11NO3S.ClH/c1-13-9(10)7-3-5-8(6-4-7)14(2,11)12;/h3-6,10H,1-2H3;1H |
InChI Key |
FMNBCWHKGVFHOY-UHFFFAOYSA-N |
Canonical SMILES |
COC(=N)C1=CC=C(C=C1)S(=O)(=O)C.Cl |
Origin of Product |
United States |
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